molecular formula C11H15BrClNO B6218671 2-(4-bromophenyl)-2-methylmorpholine hydrochloride CAS No. 2751610-90-7

2-(4-bromophenyl)-2-methylmorpholine hydrochloride

Cat. No.: B6218671
CAS No.: 2751610-90-7
M. Wt: 292.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-bromophenyl)-2-methylmorpholine hydrochloride is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a bromophenyl group attached to the morpholine ring, which is further substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-2-methylmorpholine hydrochloride typically involves the reaction of 4-bromobenzaldehyde with morpholine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified through recrystallization. The hydrochloride salt is then formed by treating the product with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process includes the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-2-methylmorpholine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-bromobenzaldehyde or 4-bromobenzoic acid.

    Reduction: Formation of 2-(4-phenyl)-2-methylmorpholine.

    Substitution: Formation of various substituted morpholine derivatives.

Scientific Research Applications

2-(4-bromophenyl)-2-methylmorpholine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-2-methylmorpholine hydrochloride involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the morpholine ring can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-2-methylmorpholine hydrochloride
  • 2-(4-fluorophenyl)-2-methylmorpholine hydrochloride
  • 2-(4-iodophenyl)-2-methylmorpholine hydrochloride

Uniqueness

2-(4-bromophenyl)-2-methylmorpholine hydrochloride is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and for use in specific chemical reactions where bromine’s reactivity is advantageous.

Properties

CAS No.

2751610-90-7

Molecular Formula

C11H15BrClNO

Molecular Weight

292.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.